molecular formula C20H23FN2O2 B5472599 2-[2-(4-fluorobenzyl)-4-morpholinyl]-N-methyl-N-phenylacetamide

2-[2-(4-fluorobenzyl)-4-morpholinyl]-N-methyl-N-phenylacetamide

Cat. No.: B5472599
M. Wt: 342.4 g/mol
InChI Key: ZMOHECKVFXJACB-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-fluorobenzyl)-4-morpholinyl]-N-methyl-N-phenylacetamide” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. It also has a fluorobenzyl group, which is a benzene ring with a fluorine atom and a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine ring, fluorobenzyl group, and acetamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the morpholine ring might undergo reactions at the nitrogen atom, and the fluorobenzyl group could participate in reactions involving the aromatic ring or the fluorine atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom might increase its electronegativity and polarity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “2-[2-(4-fluorobenzyl)-4-morpholinyl]-N-methyl-N-phenylacetamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. If it exhibits desirable biological activity, it could be further studied as a potential pharmaceutical compound .

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-22(18-5-3-2-4-6-18)20(24)15-23-11-12-25-19(14-23)13-16-7-9-17(21)10-8-16/h2-10,19H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOHECKVFXJACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2CCOC(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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